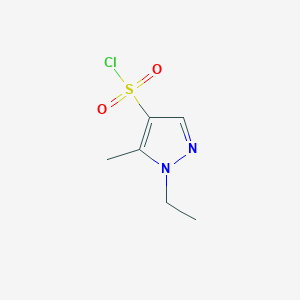

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCIDIPYELTAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424493 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957261-55-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Sulfonylation of 1-Ethyl-5-methyl-1H-pyrazole with Chlorosulfonic Acid

The most common and industrially relevant method for synthesizing 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves the direct sulfonylation of the corresponding pyrazole with chlorosulfonic acid. This reaction proceeds as follows:

- Reactants: 1-Ethyl-5-methyl-1H-pyrazole and chlorosulfonic acid.

- Conditions: The reaction is highly exothermic and requires careful temperature control, typically conducted under cooling to prevent decomposition or side reactions.

- Process: The pyrazole substrate is treated with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.

- Industrial Scale: Large-scale reactors with controlled addition and stirring are used to maintain optimal reaction conditions.

- Purification: The crude product is purified by distillation or crystallization to achieve high purity.

This method is well-established and yields the desired sulfonyl chloride efficiently but requires careful handling of corrosive and reactive chlorosulfonic acid.

Alternative Synthetic Routes via Pyrazole Sulfonamide Intermediates

Research literature describes the synthesis of pyrazole sulfonyl chlorides and related sulfonamides through multi-step procedures involving:

- Formation of substituted pyrazoles by alkylation (e.g., methylation or ethylation) of pyrazole derivatives using reagents like methyl iodide or potassium tert-butoxide in an inert atmosphere.

- Conversion of the pyrazole to sulfonyl chloride derivatives by reaction with sulfonyl chlorides or chlorosulfonic acid.

- Subsequent reaction with amines to form sulfonamide derivatives.

Although this route is more complex and involves additional steps, it allows for structural diversification and functional group compatibility. For example, synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and its derivatives has been reported using such approaches, with reaction monitoring by thin-layer chromatography and purification by column chromatography.

Related Compound Preparation and Green Chemistry Considerations

While direct literature on this compound preparation is limited, related pyrazole derivatives such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester have been synthesized using greener and safer methods. These methods replace highly toxic reagents like dimethyl sulfate and sulfonic acid chloride with less hazardous alternatives such as dimethyl carbonate, hydrochloric acid, and hydrogen peroxide, improving safety and environmental impact.

Key steps include:

- Alkylation of pyrazole carboxylic acid esters using dimethyl carbonate under potassium carbonate catalysis at elevated temperatures and pressure.

- Chlorination using hydrochloric acid and hydrogen peroxide in the presence of dichloroethane solvents at controlled temperatures.

These methods avoid the generation of toxic sulfide and chloride gases and reduce environmental burdens.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct sulfonylation | 1-Ethyl-5-methyl-1H-pyrazole + chlorosulfonic acid | Controlled temperature, exothermic reaction | High yield, straightforward | Corrosive reagents, hazardous gases |

| Multi-step alkylation + sulfonyl chloride | Pyrazole derivatives, methyl iodide, potassium tert-butoxide, sulfonyl chloride | Inert atmosphere, multiple steps | Structural diversity, functional group tolerance | More complex, longer synthesis |

| Green chemistry approach (related compounds) | Pyrazole esters, dimethyl carbonate, HCl, H2O2 | Elevated temperature and pressure, controlled chlorination | Safer reagents, environmentally friendly | Not directly applied to sulfonyl chloride |

Research Findings and Notes

- The direct reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid is the primary industrial method for preparing sulfonyl chlorides of this class.

- Multi-step synthetic routes allow for the preparation of various substituted pyrazole sulfonyl chlorides and sulfonamides, with reaction progress monitored by TLC and LC-MS, and purification by chromatography.

- Advances in green chemistry for related pyrazole derivatives suggest potential for safer and more sustainable sulfonyl chloride synthesis, though specific adaptation to this compound requires further development.

- Commercial suppliers such as ChemBridge and Sigma-Aldrich provide this compound, indicating established synthetic protocols and availability for research and industrial use.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted pyrazoles

Applications De Recherche Scientifique

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has several notable applications in scientific research:

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its reactive sulfonyl chloride group allows for various substitution reactions, making it useful in organic synthesis.

Biological Studies

Research indicates that this compound exhibits potential biological activities. It has been studied for:

- Antimicrobial Properties : Case studies have shown its effectiveness against various bacterial strains.

- Antiviral Activity : Preliminary studies suggest potential efficacy in inhibiting viral replication.

Medicinal Chemistry

Ongoing research is exploring its potential as a therapeutic agent for treating diseases such as cancer and infections due to its ability to interact with specific biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Antiviral Properties | In vitro studies showed inhibition of viral replication in HCV models at concentrations of 50 µg/mL. |

| Study C | Synthesis of Derivatives | Utilized as a reagent to synthesize novel pyrazole derivatives with enhanced biological activity. |

Industrial Applications

In addition to research, this compound finds applications in various industrial processes:

- Material Science : Used in developing new materials due to its unique chemical properties.

- Reagent in Analytical Chemistry : Acts as a reagent for detecting certain compounds in analytical procedures.

Mécanisme D'action

The mechanism by which 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with key analogs:

Key Observations:

Physical and Analytical Properties

- Thermal Stability : Sulfonyl chlorides generally exhibit lower thermal stability than sulfonamides or esters, necessitating cold storage and inert atmospheres during handling.

Activité Biologique

1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉ClN₂O₂S. The compound features a pyrazole ring with an ethyl and methyl substitution, alongside a sulfonyl chloride functional group, which is critical for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₂O₂S |

| SMILES | CCN1C(=C(C=N1)S(=O)(=O)Cl)C |

| InChI | InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound displayed inhibition zones ranging from 15 mm to 30 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Mechanism

In vitro assays revealed that this compound could inhibit tumor cell proliferation by inducing cell cycle arrest at the G2/M phase. This was associated with upregulation of p53 protein levels and downregulation of cyclin B1 .

Enzyme Inhibition

The sulfonyl chloride group in this compound is known to facilitate enzyme inhibition by modifying active site residues. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease pathways.

Research Findings on Enzyme Activity

Studies have shown that this compound acts as a potent inhibitor of carbonic anhydrase, which is implicated in various physiological processes and diseases . The inhibition constants (Ki) for this interaction were reported to be in the low micromolar range.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopy :

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Store in airtight containers at –20°C, protected from moisture (hydrolysis risk) .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

- Decomposition Products : SO₂, HCl, and pyrazole derivatives detected via GC-MS under thermal stress .

Advanced Research Questions

Q. How can nucleophilic substitution reactivity be systematically evaluated for this sulfonyl chloride?

Methodological Answer: Design experiments using diverse nucleophiles (e.g., amines, thiols):

- Kinetic Studies : Monitor reaction progress (e.g., with benzylamine) via HPLC under varying temperatures (25–60°C) .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways .

- Product Isolation : Characterize sulfonamide derivatives via X-ray crystallography (e.g., as in ).

Q. What computational approaches predict the electronic properties of this compound?

Methodological Answer:

Q. How can low yields in sulfonation steps be troubleshooted?

Methodological Answer: Common issues and solutions:

- Moisture Contamination : Use rigorously dried solvents and Schlenk techniques .

- Side Reactions : Introduce scavengers (e.g., molecular sieves) to trap HCl byproducts .

- Alternative Reagents : Test SO₂Cl₂ or ClSO₃H in stoichiometric excess (1.2–1.5 eq) .

Q. What methodologies assess the pharmacological potential of this compound?

Methodological Answer: Adapted from pyrazole-carboxylate analogs :

- In Vivo Models : Evaluate analgesic activity (e.g., hot-plate test in mice) at 50–100 mg/kg doses.

- Anti-Inflammatory Screening : Carrageenan-induced paw edema assay, comparing to indomethacin .

- Ulcerogenicity : Administer via oral gavage and assess gastric lesions histologically .

Data Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.